2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

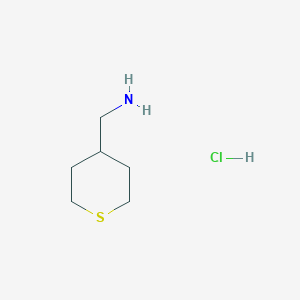

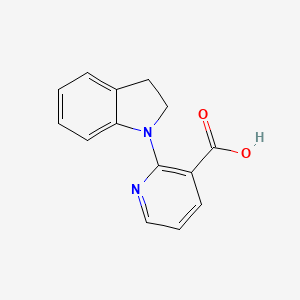

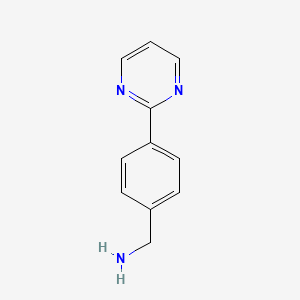

“2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid” is a chemical compound with the CAS Number: 1017138-83-8 and a molecular weight of 240.26 . Its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H12N2O2/c17-14(18)11-5-3-8-15-13(11)16-9-7-10-4-1-2-6-12(10)16/h1-6,8H,7,9H2,(H,17,18) .Wissenschaftliche Forschungsanwendungen

Vasorelaxation and Antioxidation Properties

Research has highlighted the potential of thionicotinic acid derivatives, which are structurally related to nicotinic acid, in vasorelaxation and antioxidation. A study by Prachayasittikul et al. (2010) explored the effects of these derivatives on rat aorta contraction and antioxidative activity, indicating their potential as vasorelaxants and antioxidants. The study specifically noted the potent vasorelaxant and antioxidant properties of one of the thionicotinic acid analogs (Prachayasittikul et al., 2010).

Anti-hyperlipidemic Potential

Kothawade et al. (2020) reported that nicotinic acid derivatives could act as anti-hyperlipidemic agents by activating G-protein-coupled receptors (GPCRs) found on adipocytes. The study particularly highlighted the effectiveness of certain nicotinic acid derivatives in reducing low-density lipoprotein cholesterol, suggesting their utility in dyslipidemia treatment (Kothawade et al., 2020).

Industrial Production Methods

Lisicki et al. (2022) provided insights into the ecological production methods of nicotinic acid, emphasizing the need for green chemistry approaches in its industrial production. This research is relevant for understanding sustainable methods to produce nicotinic acid and its derivatives (Lisicki et al., 2022).

Receptor-mediated Effects

Studies have identified specific receptors for nicotinic acid and its derivatives, which are crucial in mediating their pharmacological effects. For instance, Tunaru et al. (2003) identified the orphan G-protein-coupled receptor PUMA-G/HM74 as a nicotinic acid receptor, crucial in mediating its lipid-lowering effects (Tunaru et al., 2003). Similarly, Lukasova et al. (2011) emphasized the role of the GPR109A receptor in the antiatherosclerotic effect of nicotinic acid, independent of its lipid-modifying effects (Lukasova et al., 2011).

Novel Derivatives and Therapeutic Potential

Modi et al. (2011) synthesized novel derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide and evaluated their cytotoxic activities, indicating their potential as cancer therapeutics (Modi et al., 2011).

Antimicrobial Activities

Naglah et al. (2015) investigated the antimicrobial activities of certain novel isatin Schiff bases linked to nicotinic acid, demonstrating their strong inhibitory effects against various microbes (Naglah et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 2-(2,3-dihydro-1h-indol-1-yl)nicotinic acid, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that this compound may interact with its targets in a manner that leads to diverse biological effects.

Biochemical Pathways

Given the broad biological activities of indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

The broad biological activities of indole derivatives suggest that this compound may have diverse effects at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer properties . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity and leading to various therapeutic effects .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the proliferation and apoptosis of cancer cells, making them potential candidates for cancer therapy . Additionally, this compound may modulate inflammatory responses by interacting with key signaling molecules within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the indole moiety in the compound allows it to interact with multiple receptors and enzymes, thereby influencing their activity . These interactions can result in changes in gene expression, further modulating cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These interactions can influence metabolic flux and alter metabolite levels within cells, contributing to the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its efficacy and potency .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules, thereby modulating its biological effects .

Eigenschaften

IUPAC Name |

2-(2,3-dihydroindol-1-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-14(18)11-5-3-8-15-13(11)16-9-7-10-4-1-2-6-12(10)16/h1-6,8H,7,9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBCHINHKPQKEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325026.png)

![5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325028.png)

![[4-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B1325032.png)

![[4-(Tetrahydropyran-4-yloxy)phenyl]methanol](/img/structure/B1325035.png)

![Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate](/img/structure/B1325043.png)